molecular formula C9H11F2NO B3162319 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine CAS No. 877151-57-0

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine

Cat. No.: B3162319
CAS No.: 877151-57-0
M. Wt: 187.19 g/mol
InChI Key: DOCAXBJQEKQLKZ-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2,2-difluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCAXBJQEKQLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431968-12-5
Record name [4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride
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Synthetic Methodologies for 1 4 2,2 Difluoroethoxy Phenyl Methanamine

Direct Synthesis Routes

Direct synthesis routes involve the formation of the aminomethyl group on the pre-formed 4-(2,2-difluoroethoxy)phenyl scaffold. These methods are often efficient as they build the target molecule in the final steps of the synthetic sequence.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. researchgate.net In this context, the synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine starts from 4-(2,2-difluoroethoxy)benzaldehyde (B2893467). The aldehyde is treated with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which is known for its selectivity and tolerance of various functional groups. researchgate.net The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane.

Table 1: Example of Reductive Amination

Starting Material Reagents Product

Nucleophilic Substitution Approaches Involving Fluorinated Ethers

Nucleophilic substitution provides an alternative route to the target amine. This strategy can be envisioned in two ways. One approach involves the displacement of a leaving group on the benzylic carbon by an amine nucleophile. For instance, 4-(2,2-difluoroethoxy)benzyl halide (e.g., bromide or chloride) can be reacted with ammonia or a protected ammonia equivalent (like sodium azide (B81097) followed by reduction) to furnish the final product.

A second approach involves the reaction of a nucleophile with a fluorinated ether precursor. Nucleophilic aromatic substitution (SNAr) reactions are a key class of organic reactions where a nucleophile displaces a leaving group on an aromatic ring. researchgate.net While not a direct route to the title compound's amine group, the principles are crucial for synthesizing the ether precursor itself.

Borane (B79455) Reduction of Nitrile Precursors

The reduction of a nitrile group offers a robust method for the synthesis of primary amines. This pathway utilizes 4-(2,2-difluoroethoxy)benzonitrile (B3030976) as the key intermediate. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are highly effective reagents for the reduction of nitriles to primary amines. organic-chemistry.org These reagents are known for their high reactivity and chemoselectivity, often providing excellent yields of the corresponding amine. researchgate.net The reaction typically involves the treatment of the nitrile with the borane reagent in an appropriate solvent like THF, followed by an acidic or aqueous workup to hydrolyze the intermediate borane-amine complex.

Table 2: Borane Reduction of Nitrile Precursor

Precursor Reducing Agent Solvent Product

The synthesis of the required precursor, 4-(2,2-difluoroethoxy)benzonitrile, is a critical step. This is typically achieved via a Williamson ether synthesis. The starting material, 4-hydroxybenzonitrile, is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, displacing a leaving group from a 2,2-difluoroethyl source. Common electrophiles for this purpose include 2,2-difluoroethyl tosylate, 1-bromo-2,2-difluoroethane, or 1-chloro-2,2-difluoroethane. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution.

Alternative Synthetic Pathways

Alternative strategies often focus on different sequences of bond formation, particularly concerning the introduction of the unique difluoroethoxy group.

Strategies for Introducing the 2,2-Difluoroethoxy Moiety

The introduction of the 2,2-difluoroethoxy group onto an aromatic ring is a key transformation in the synthesis of the target compound and its precursors. This is most commonly accomplished through the O-alkylation of a phenol (B47542). The reactivity of the fluorinated alkylating agent is a key consideration. While alkyl halides can be used, reagents with better leaving groups, such as 2,2-difluoroethyl tosylate or triflate, are often more effective, allowing for milder reaction conditions and potentially higher yields. The choice of base and solvent is also crucial to ensure efficient deprotonation of the phenol without promoting side reactions. The phenylsulfonyl group, known for delocalizing electron density, can make an adjacent carbanion center a "softer" nucleophile, a principle that can be applied to designing related synthetic strategies. beilstein-journals.org

Table of Compounds

Compound Name
This compound
4-(2,2-Difluoroethoxy)benzaldehyde
Sodium triacetoxyborohydride
1,2-dichloroethane
4-(2,2-Difluoroethoxy)benzyl halide
Sodium azide
4-(2,2-Difluoroethoxy)benzonitrile
Borane-tetrahydrofuran
Borane-dimethyl sulfide
Tetrahydrofuran (THF)
4-Hydroxybenzonitrile
Potassium carbonate
Sodium hydride
2,2-Difluoroethyl tosylate
1-Bromo-2,2-difluoroethane
1-Chloro-2,2-difluoroethane
Dimethylformamide (DMF)
Acetonitrile

Amination of Substituted Phenyl Systems

The introduction of a primary amine functionality onto a substituted phenyl ring to form a benzylamine (B48309) derivative is a cornerstone of organic synthesis, with applications in the preparation of numerous pharmaceutical and agrochemical intermediates. The synthesis of this compound is effectively accomplished by leveraging well-established amination protocols on precursors bearing the 4-(2,2-difluoroethoxy)phenyl moiety.

One of the most direct and frequently employed methods is the reductive amination of 4-(2,2-difluoroethoxy)benzaldehyde . This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and operational simplicity.

Another robust method involves the nucleophilic substitution of a 4-(2,2-difluoroethoxy)benzyl halide (e.g., chloride or bromide) with an amine source. A common approach in this category is the Delepine reaction, where the benzyl (B1604629) halide is first reacted with hexamethenetetramine to form a quaternary ammonium (B1175870) salt. This salt is then hydrolyzed, typically under acidic conditions, to yield the primary amine. This method is particularly useful for the large-scale production of primary benzylamines due to the low cost and stability of the reagents.

Furthermore, the target compound can be synthesized from 4-(2,2-difluoroethoxy)benzonitrile . The nitrile group can be effectively reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This pathway offers an alternative route when the corresponding benzonitrile (B105546) is a more accessible starting material.

The selection of a specific synthetic route often depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and compatibility of the reagents with other functional groups present in the molecule.

Research into the synthesis of fluorinated benzylamines has led to the optimization of several key synthetic transformations. While specific literature detailing the synthesis of this compound is not extensively published in peer-reviewed journals, analogous syntheses from patents and related chemical literature provide a clear and reliable framework for its preparation.

For instance, a common pathway involves the initial preparation of a 4-(2,2-difluoroethoxy) substituted benzene (B151609) derivative, which is then elaborated to the benzylamine. One such precursor is 4-(2,2-difluoroethoxy)benzyl chloride. This intermediate can be synthesized from 4-(2,2-difluoroethoxy)toluene via a radical chlorination reaction.

Once the benzyl chloride is obtained, it can be converted to the primary amine. A widely used industrial method for this transformation is the reaction with hexamethenetetramine (urotropine) followed by acidic hydrolysis. This method is advantageous for its high yield and purity of the final product. For example, a patent for the synthesis of 2,4-difluorobenzylamine (B110887) describes the reaction of 2,4-difluorobenzyl chloride with hexamethenetetramine in a suitable solvent, followed by hydrolysis with concentrated hydrochloric acid, affording the product in high yield and purity. This process is directly analogous to the synthesis of this compound.

Alternatively, reductive amination of 4-(2,2-difluoroethoxy)benzaldehyde provides a more direct route. This reaction is typically carried out using a source of ammonia, such as ammonium acetate (B1210297) or aqueous ammonia, in the presence of a reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and the selectivity of the transformation.

The following interactive data table summarizes the key aspects of these synthetic methodologies based on established chemical principles and analogous procedures found in the chemical literature.

Reaction Type Starting Material Reagents General Conditions Product Anticipated Yield Range
Reductive Amination4-(2,2-Difluoroethoxy)benzaldehyde1. Ammonia or Ammonium Acetate 2. Reducing Agent (e.g., NaBH₄, H₂/Catalyst)One-pot reaction, typically in an alcoholic solvent. Temperature and pressure may vary depending on the reducing agent.This compound70-90%
Amination of Benzyl Halide (Delepine Reaction)4-(2,2-Difluoroethoxy)benzyl chloride1. Hexamethylenetetramine 2. Acid (e.g., HCl)Two-step process: formation of the quaternary salt followed by acidic hydrolysis.This compound80-95%
Reduction of Nitrile4-(2,2-Difluoroethoxy)benzonitrileReducing Agent (e.g., LiAlH₄, H₂/Catalyst)Reduction in an appropriate solvent (e.g., ether for LiAlH₄, alcohol for hydrogenation).This compound75-95%

Chemical Reactivity and Transformation of 1 4 2,2 Difluoroethoxy Phenyl Methanamine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine is the focal point for its reactivity, allowing it to attack electron-deficient centers and accept protons.

Alkylation of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine involves the formation of a new carbon-nitrogen bond through the reaction with an alkylating agent, typically an alkyl halide. This reaction proceeds via a nucleophilic substitution (S_N_2) mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. researchgate.netnih.gov

The reactivity in these reactions is sensitive to the electronic effects of substituents on the benzylamine (B48309) ring. Electron-donating groups tend to increase the reaction rate by enhancing the nucleophilicity of the amine, whereas electron-withdrawing groups, such as the 4-(2,2-difluoroethoxy) group, can decrease the rate compared to unsubstituted benzylamine. researchgate.net

Achieving selective monoalkylation to form the corresponding secondary amine is a common challenge in amine chemistry. The primary amine starting material reacts with the alkyl halide to produce a secondary amine, which is itself a nucleophile and can compete with the remaining primary amine for the alkylating agent. ias.ac.inrsc.org To favor the formation of the monosubstituted product, a large excess of the initial amine, this compound, is typically employed. This ensures that the alkyl halide is more likely to encounter and react with a molecule of the primary amine rather than the newly formed secondary amine product.

Table 1: Representative Alkylation Reactions with Varied Reactant Ratios

EntryAlkylating AgentMolar Ratio (Amine:Alkyl Halide)Major ProductMinor Product(s)
1Iodomethane10 : 1N-Methyl-1-[4-(2,2-difluoroethoxy)phenyl]methanamineN,N-Dimethyl-1-[4-(2,2-difluoroethoxy)phenyl]methanamine
2Benzyl (B1604629) Bromide5 : 1N-Benzyl-1-[4-(2,2-difluoroethoxy)phenyl]methanamineN,N-Dibenzyl-1-[4-(2,2-difluoroethoxy)phenyl]methanamine
3Ethyl Bromide1 : 1Mixture of mono- and di-substituted productsTertiary amine and quaternary salt

When the ratio of amine to alkyl halide is not carefully controlled (e.g., stoichiometric or with an excess of alkyl halide), polysubstitution becomes significant. google.com The secondary amine formed from the initial reaction can react further to yield a tertiary amine. This tertiary amine can then undergo another alkylation to form a quaternary ammonium (B1175870) salt. ias.ac.in This series of consecutive reactions leads to a mixture of products, complicating purification and reducing the yield of the desired mono-substituted product. This tendency for over-alkylation is a critical consideration in synthetic planning. rsc.org

This compound readily undergoes acylation with various acylating agents, such as acyl chlorides, acid anhydrides, or activated carboxylic acids, to form stable amide derivatives. This reaction is a cornerstone of organic synthesis. acs.org The mechanism involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent.

For instance, the reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically rapid and often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct that is formed. ias.ac.in

Table 2: Synthesis of Amides from this compound

EntryAcylating AgentBaseProductRepresentative Yield
1Acetyl ChloridePyridineN-{[4-(2,2-Difluoroethoxy)phenyl]methyl}acetamide>95%
2Benzoyl ChlorideTriethylamineN-{[4-(2,2-Difluoroethoxy)phenyl]methyl}benzamide>90%
3Acetic AnhydrideNoneN-{[4-(2,2-Difluoroethoxy)phenyl]methyl}acetamide>90%
4Benzoic AcidEDCI¹, HOBt²N-{[4-(2,2-Difluoroethoxy)phenyl]methyl}benzamide~85%
¹EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; ²HOBt = Hydroxybenzotriazole

Primary amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.govnih.gov This transformation is characterized by the formation of a carbon-nitrogen double bond (C=N). mdpi.com

Table 3: Schiff Base Formation with Various Carbonyl Compounds

EntryCarbonyl CompoundCatalystProduct StructureRepresentative Yield
1BenzaldehydeAcetic AcidN-{[4-(2,2-Difluoroethoxy)phenyl]methyl}-1-phenylmethanimine92%
24-MethoxybenzaldehydeAcetic AcidN-{[4-(2,2-Difluoroethoxy)phenyl]methyl}-1-(4-methoxyphenyl)methanimine94%
3Acetophenonep-Toluenesulfonic acidN-{[4-(2,2-Difluoroethoxy)phenyl]methyl}-1-phenylethan-1-imine85%
4Cyclohexanonep-Toluenesulfonic acidN-(Cyclohexylidene)-1-[4-(2,2-difluoroethoxy)phenyl]methanamine88%

As a derivative of ammonia (B1221849), this compound is a weak base and reacts readily with acids to form the corresponding ammonium salt. chemicalbook.com For example, treatment with hydrochloric acid results in the formation of 1-[4-(2,2-difluoroethoxy)phenyl]methanaminium chloride.

This acid-base reaction involves the protonation of the lone pair of electrons on the nitrogen atom by the acid. The resulting salt is an ionic compound, which typically exhibits physical properties that are markedly different from the parent "free base" amine. Ammonium salts are generally crystalline solids with higher melting points and greater water solubility than their corresponding amines. This property is often exploited in pharmaceutical applications and for the purification of amines. The amine can be easily regenerated from its salt by treatment with a strong base, such as sodium hydroxide.

Table 4: Common Ammonium Salts of this compound

EntryAcidSolventSalt Product
1Hydrochloric Acid (HCl)Toluene / Methanol1-[4-(2,2-Difluoroethoxy)phenyl]methanaminium chloride
2Sulfuric Acid (H₂SO₄)EthanolBis({1-[4-(2,2-difluoroethoxy)phenyl]methanaminium}) sulfate
3Acetic Acid (CH₃COOH)Water1-[4-(2,2-Difluoroethoxy)phenyl]methanaminium acetate (B1210297)

Amine Protecting Group Chemistry

The primary amine of this compound is a nucleophilic and basic center, making it susceptible to a variety of reactions that can be undesirable when transformations are intended for other parts of the molecule. To circumvent this, the amine group is often temporarily masked with a protecting group. The selection of an appropriate protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Commonly employed amine protecting groups that are applicable to this compound include carbamates, amides, and N-benzyl derivatives. The formation of a carbamate is a widely used strategy, with popular choices being the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. These are typically installed by reacting the amine with the corresponding anhydride or chloroformate under basic conditions. The Boc group is valued for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions, such as with trifluoroacetic acid (TFA). The Cbz group, on the other hand, is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenation.

Another class of protecting groups are amides, formed by the acylation of the amine with an acid chloride or anhydride. While robust, the conditions required for amide cleavage (strong acid or base hydrolysis) can sometimes be harsh. A milder alternative is the use of a 4-(alkylamino)benzyl group, which can be introduced and later removed under specific conditions that are compatible with a variety of other functional groups.

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationReagents for IntroductionCleavage Conditions
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)
BenzyloxycarbonylCbz, ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)
AcetylAcAcetic anhydride, Acetyl chlorideStrong acid or base hydrolysis
4-(Alkylamino)benzyl4-(Alkylamino)benzylamineTrifluoroacetic acid (TFA)

Reactions Involving the Aromatic Ring

The phenyl ring of this compound is the site of potential electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the aminomethyl group (-CH₂NH₂) and the 2,2-difluoroethoxy group (-OCHF₂).

Electrophilic Aromatic Substitution Patterns (Theoretical)

The aminomethyl group is an activating group and an ortho, para-director. This is due to the electron-donating nature of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles.

Given the opposing directing effects of the two substituents on this compound, the outcome of an electrophilic aromatic substitution reaction is not immediately obvious and would likely result in a mixture of products. The powerful activating and ortho, para-directing influence of the aminomethyl group may dominate, leading primarily to substitution at the positions ortho to it (and meta to the difluoroethoxy group). However, the deactivating nature of the difluoroethoxy group would likely lead to slower reaction rates compared to benzylamine itself. To achieve selectivity, it would be advantageous to first protect the amine group. Protection as a carbamate or amide would change the electronic nature of the aminomethyl substituent, making it less activating and potentially altering the regiochemical outcome of the substitution.

Functional Group Interconversions on the Phenyl Ring (Theoretical)

Beyond electrophilic substitution, the existing functional groups on the phenyl ring can theoretically be interconverted to introduce new functionalities. For instance, if a nitro group were to be introduced onto the ring via electrophilic nitration, it could subsequently be reduced to an amino group. This new amino group could then undergo a variety of reactions, such as diazotization followed by Sandmeyer or related reactions to introduce a range of other substituents (e.g., -Cl, -Br, -CN, -OH).

Similarly, if a formyl group were introduced (e.g., via Vilsmeier-Haack reaction, though likely challenging on this deactivated ring), it could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing further handles for synthetic elaboration. The feasibility of these transformations would heavily depend on the stability of the difluoroethoxy and the (protected) aminomethyl groups under the required reaction conditions.

Reactions Involving the Difluoroethoxy Moiety

The 2,2-difluoroethoxy group is a key feature of the molecule, contributing to its unique electronic properties. Its reactivity, or lack thereof, is an important consideration in synthetic planning.

Stability under Various Reaction Conditions

Aryl difluoromethyl ethers, which are structurally analogous to the difluoroethoxy group, have been shown to be stable under both acidic and basic conditions. This suggests that the 2,2-difluoroethoxy group in this compound is likely to be robust and tolerate a wide range of reaction conditions used for modifying other parts of the molecule. For instance, it is expected to be stable to the conditions required for the introduction and removal of many common amine protecting groups. However, strong Lewis acids have been reported to cleave aryl difluoromethyl ethers, a potential limitation to consider when choosing reagents for reactions such as Friedel-Crafts alkylations or acylations on the aromatic ring.

Potential for Further Fluorine-Specific Transformations (Theoretical)

While the C-F bonds in the difluoroethoxy group are generally strong and unreactive, there are some theoretical possibilities for fluorine-specific transformations, although these are likely to be challenging. Radical reactions could potentially be initiated at the C-H bond of the difluoroethoxy group, allowing for the introduction of other substituents. However, achieving selectivity in such reactions would be difficult.

More plausible transformations might involve the ether linkage itself. Cleavage of the aryl ether bond is a possibility, though it would likely require harsh conditions that could affect other parts of the molecule. Given the stability of this moiety, it is more likely to be retained unchanged throughout a synthetic sequence. The primary role of the difluoroethoxy group is often as a stable, electron-withdrawing group that can modulate the physicochemical properties of the molecule, rather than as a reactive handle for further transformations.

Advanced Synthetic Applications of 1 4 2,2 Difluoroethoxy Phenyl Methanamine

Utilization as a Synthetic Intermediate for Complex Molecules

As a primary amine, 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine is a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its reactivity is centered around the nucleophilic character of the amino group, which can readily participate in reactions to form amides, ureas, sulfonamides, and other key functional groups.

The synthesis of urea (B33335) derivatives is a cornerstone of medicinal chemistry, with this functional group being a key component in numerous therapeutic agents. This compound can be readily converted to substituted ureas through several established synthetic routes. A common method involves the reaction of the primary amine with an appropriate isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Alternatively, phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole (CDI), can be employed. The reaction with CDI would proceed via an activated carbamoyl (B1232498) intermediate, which then reacts with another amine to furnish the final urea product. These synthetic strategies offer a modular approach to a wide array of N-substituted ureas bearing the 4-(2,2-difluoroethoxy)benzyl moiety.

Table 1: Plausible Reactions for Urea Derivative Formation

Reagent Reaction Type Product Class
R-N=C=O (Isocyanate) Nucleophilic Addition N-{[4-(2,2-difluoroethoxy)phenyl]methyl}-N'-R-urea

The benzylamine (B48309) moiety of this compound can also be incorporated into various heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. For instance, in the synthesis of quinazolines, this compound could potentially be used in reactions with 2-aminobenzaldehydes or 2-aminobenzonitriles, followed by cyclization, to form dihydroquinazoline (B8668462) or quinazoline (B50416) derivatives.

Similarly, for quinoline (B57606) synthesis, classic methods like the Doebner-von Miller or Friedländer synthesis could potentially be adapted. In these reactions, an aniline (B41778) or a β-dicarbonyl compound, respectively, would react with a suitable partner, and while direct application of a benzylamine is not standard, modifications of these syntheses or related multi-component reactions could allow for the incorporation of the 4-(2,2-difluoroethoxy)benzyl group onto the quinoline core.

Role in the Construction of Functionalized Organic Scaffolds

The term "functionalized organic scaffolds" encompasses a broad range of molecular frameworks that serve as templates for the development of new chemical entities. The difluoroethoxyphenyl group in this compound can be considered a key functional scaffold. The fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. The primary amine allows for the attachment of this scaffold to other molecular fragments, enabling the construction of diverse and complex architectures.

Application in Compound Library Synthesis

In modern drug discovery, the synthesis of compound libraries is a crucial strategy for identifying new lead compounds. The modular nature of the reactions involving primary amines makes this compound an ideal candidate for use in combinatorial chemistry and library synthesis. By reacting this amine with a diverse set of building blocks (e.g., various isocyanates, sulfonyl chlorides, carboxylic acids), a large library of related compounds can be rapidly generated. This approach allows for the systematic exploration of the chemical space around the 4-(2,2-difluoroethoxy)phenyl scaffold to identify molecules with desired biological activities.

Table 2: Mentioned Compounds

Compound Name
This compound
Carbonyldiimidazole
Quinazolines

Mechanistic Investigations of Reactions Involving 1 4 2,2 Difluoroethoxy Phenyl Methanamine

Elucidation of Reaction Mechanisms for Amine Transformations

The primary amine group in 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine is a versatile functional group that participates in a variety of transformations, including alkylation, acylation, and imine formation. The mechanisms of these reactions are well-established in organic chemistry and can be applied to understand the behavior of this specific compound.

Alkylation of primary amines, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (S­N2) mechanism. In this pathway, the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide).

The reaction is concerted, meaning that the bond formation between the nitrogen and the electrophilic carbon occurs simultaneously with the cleavage of the bond between the carbon and the leaving group. The transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned 180° apart.

Key Features of the S­N2 Pathway for this compound:

FeatureDescription
Nucleophile The lone pair of electrons on the nitrogen atom of the amine group.
Electrophile An sp³-hybridized carbon atom of an alkylating agent.
Stereochemistry Inversion of configuration at the electrophilic carbon center, if it is chiral.
Kinetics Second-order kinetics, with the rate dependent on the concentrations of both the amine and the alkylating agent.

For instance, the reaction of this compound with methyl iodide would involve the direct attack of the amine's nitrogen on the methyl group, displacing the iodide ion in a single step. The presence of the electron-withdrawing difluoroethoxy group on the phenyl ring can slightly decrease the nucleophilicity of the amine due to inductive effects, potentially leading to a moderately slower reaction rate compared to an unsubstituted benzylamine (B48309).

Acylation: The acylation of this compound with acylating agents like acyl chlorides or anhydrides follows a nucleophilic addition-elimination mechanism.

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This step breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond and eliminating the leaving group (e.g., chloride or carboxylate).

A subsequent deprotonation step, often facilitated by a base or another amine molecule, yields the final amide product.

Imine Formation: The reaction of this compound with aldehydes or ketones to form an imine (Schiff base) also proceeds via a nucleophilic addition-elimination mechanism, typically under acidic catalysis. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final imine product.

The rate of imine formation is pH-dependent. libretexts.org A mildly acidic environment is optimal to facilitate both the protonation of the carbonyl group (increasing its electrophilicity) and the protonation of the hydroxyl group in the carbinolamine to enable its departure as water. libretexts.orgmasterorganicchemistry.com

Mechanistic Aspects of Fluorine-Containing Substituents in Reactivity

The 2,2-difluoroethoxy group in this compound significantly influences its reactivity through electronic effects. Fluorine is the most electronegative element, and its presence imparts strong inductive electron-withdrawing properties to the substituent.

Influence on Amine Basicity and Nucleophilicity:

The electron-withdrawing nature of the difluoroethoxy group decreases the electron density on the phenyl ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom of the amine. This reduction in electron density lowers the basicity of the amine, making its lone pair less available for protonation. Consequently, the nucleophilicity of the amine is also reduced, which can affect the rates of reactions where the amine acts as a nucleophile, such as S­N2 alkylation and acylation.

Impact on Aromatic Ring Reactivity:

Catalytic Reaction Mechanisms (e.g., Copper-Catalyzed Processes)

This compound can participate in various transition metal-catalyzed reactions. Copper-catalyzed cross-coupling reactions, for instance, are common for the formation of C-N bonds.

A general mechanistic cycle for a copper-catalyzed N-arylation (Buchwald-Hartwig type reaction) involving an amine like this compound and an aryl halide can be proposed:

Oxidative Addition: A Cu(I) catalyst reacts with the aryl halide to form a Cu(III) intermediate.

Amine Coordination and Deprotonation: The amine, this compound, coordinates to the copper center. In the presence of a base, the amine is deprotonated to form an amido-copper complex.

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the copper center, forming the new C-N bond and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the copper catalyst play a crucial role in facilitating these steps and influencing the efficiency and scope of the reaction. While detailed mechanistic studies specific to this compound in such reactions are not widely published, the general principles of copper catalysis provide a framework for understanding its potential transformations.

Computational Chemistry Studies on 1 4 2,2 Difluoroethoxy Phenyl Methanamine

Molecular Structure and Conformation Analysis

A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior. For a flexible molecule like 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine, conformational analysis is crucial to identify the most stable arrangements of its atoms.

This molecule possesses several rotatable bonds, primarily in the methanamine (-CH₂NH₂) and difluoroethoxy (-OCH₂CHF₂) side chains. The rotation around these bonds gives rise to various conformers, each with a distinct energy level. Computational methods, particularly Density Functional Theory (DFT), are highly effective for exploring the potential energy surface of such molecules to locate energy minima corresponding to stable conformers. nih.govacs.org

The typical workflow for a conformational analysis would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating the flexible dihedral angles (e.g., the C-C and C-O bonds of the side chains) to generate a wide range of possible conformations.

Geometry Optimization: Each generated conformer is then subjected to geometry optimization, usually with a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)), to find the nearest local energy minimum. nih.govmdpi.com

Energy Calculation and Ranking: The energies of all optimized conformers are calculated at a higher level of theory to determine their relative stabilities. The results are often presented with the most stable conformer assigned a relative energy of 0.00 kcal/mol.

The stability of different conformers would be influenced by factors such as steric hindrance between the side chains and the aromatic ring, as well as potential intramolecular hydrogen bonding. For instance, the orientation of the aminomethyl group relative to the difluoroethoxy group could lead to conformers with significantly different energies.

Illustrative Data Table: Predicted Relative Energies of Conformers

This table illustrates how results from a conformational analysis of this compound would be presented. Note: This data is hypothetical and for exemplary purposes only.

Conformer IDDihedral Angle 1 (°C-C-N-H)Dihedral Angle 2 (°C-O-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 60.5178.20.0045.2
Conf-2 -61.2179.10.1535.8
Conf-3 179.865.41.209.5
Conf-4 178.5-64.91.229.5

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations are used to determine properties like molecular orbital energies, charge distribution, and electrostatic potential, which help in predicting how the molecule will interact with other chemical species. jocpr.comtau.ac.il

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.net

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests the molecule is a better electron donor (more nucleophilic). For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates the molecule is a better electron acceptor (more electrophilic). The LUMO might be distributed over the aromatic ring and influenced by the electron-withdrawing difluoroethoxy group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this molecule, the nitrogen atom would be a site of negative potential (red), while the amine and difluoromethyl protons would show positive potential (blue).

Illustrative Data Table: Calculated Electronic Properties

This table shows typical electronic property data that would be generated for this compound. Note: This data is hypothetical and for exemplary purposes only.

PropertyCalculated ValueInterpretation
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.7 eVSuggests moderate chemical stability.
Dipole Moment 2.5 DebyeIndicates a polar molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed, step-by-step mechanism. arxiv.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate. github.ioucsb.edu

For this compound, one might model its synthesis or its reaction with other molecules. For example, the reaction of the amine group (a nucleophile) with an electrophile, such as a carbonyl compound, could be investigated. ncert.nic.in The process would involve:

Identifying Reactants and Products: Defining the starting materials and final products of the reaction.

Locating the Transition State: Using specialized algorithms (e.g., quasi-Newton methods) to find the first-order saddle point on the potential energy surface that connects reactants and products. ucsb.edu The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io

Calculating Activation Energy: The energy difference between the transition state and the reactants (the activation barrier, ΔG‡) is calculated. A lower activation energy implies a faster reaction rate, as described by Transition State Theory. fiveable.mewikipedia.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired species.

Such studies would provide invaluable mechanistic insights, for instance, into how the electronic effects of the difluoroethoxy substituent influence the reactivity of the amine group.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and structure verification. tandfonline.comsolubilityofthings.comepj-conferences.org

NMR Chemical Shift Prediction: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.com The standard approach involves:

Geometry Optimization: Obtaining the lowest energy conformation of the molecule, as described in section 6.1.

Shielding Tensor Calculation: Using a method like Gauge-Including Atomic Orbital (GIAO) at the DFT level to calculate the magnetic shielding tensors for each nucleus. nih.gov

Chemical Shift Calculation: The calculated shielding values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to yield the chemical shifts.

For this compound, these calculations would predict the specific ppm values for each unique proton and carbon atom. The predictions would reflect the electronic environment of each nucleus; for example, the chemical shifts of the aromatic protons would be influenced by the electron-donating amine and electron-withdrawing difluoroethoxy groups. Comparing these predicted shifts with experimental spectra is a powerful method for structural confirmation. github.iorsc.org

Illustrative Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts

This table demonstrates how predicted NMR data would be compared to experimental values for structural validation. Note: Predicted values are hypothetical and for illustrative purposes.

Proton PositionPredicted Chemical Shift (ppm)Expected Multiplicity
Aromatic (ortho to -CH₂NH₂)7.25Doublet
Aromatic (ortho to -OR)6.95Doublet
-CH₂-NH₂3.80Singlet
-O-CH₂-4.15Triplet
-CHF₂6.10Triplet of triplets
-NH₂1.90Broad Singlet

Synthesis and Reactivity of Derivatives and Analogs of 1 4 2,2 Difluoroethoxy Phenyl Methanamine

Structural Variations on the Phenyl Ring

Modifications to the phenyl ring are a common strategy to modulate the electronic and steric properties of bioactive molecules. The introduction of various substituents can influence the compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.

The synthesis of phenylmethanamine analogs with additional substituents on the aromatic ring, such as a methoxy (B1213986) group, requires a multi-step synthetic approach. A common strategy begins with a commercially available substituted phenol (B47542), such as vanillin, which already contains a methoxy group ortho to a hydroxyl group.

A plausible synthetic route for 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine (B10905276) can be conceptualized as follows:

Difluoroethoxylation: The phenolic hydroxyl group of a starting material like 3-methoxy-4-hydroxybenzaldehyde is alkylated using a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane) under basic conditions. This reaction yields 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde.

Formation of the Amine: The resulting aldehyde can then be converted to the primary amine. A widely used method is reductive amination. google.com This involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a nickel catalyst, to produce the target compound, 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine. google.com

The reactivity of these substituted analogs is influenced by the nature of the substituent. For instance, the electron-donating methoxy group in 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine can increase the electron density of the phenyl ring, potentially affecting its metabolic pathways and interaction with receptors. The presence of such groups can significantly impact the compound's biological activity. nih.gov

Table 1: Representative Phenyl Ring-Substituted Analogs

Compound Name Structure Key Substituent Potential Synthetic Precursor
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine None 4-(2,2-Difluoroethoxy)benzaldehyde (B2893467)
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine 3-Methoxy 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde
1-[3-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine 3-Chloro 3-Chloro-4-(2,2-difluoroethoxy)benzaldehyde

This table presents hypothetical examples to illustrate potential structural variations.

Modifications to the Difluoroethoxy Chain

Altering the length and the degree of fluorination of the alkoxy chain provides another avenue for modifying the properties of the parent compound. These changes can affect lipophilicity, metabolic stability, and binding affinity.

The synthesis of analogs with different fluoroalkoxy groups, such as a 2,2,2-trifluoroethoxy or a 2-fluoroethoxy group, follows a similar synthetic logic to the difluoroethoxy analogs. The key step is the O-alkylation of the precursor phenol (e.g., 4-hydroxybenzaldehyde) with the appropriate fluoroalkyl halide or sulfonate. nih.gov For example, using 2,2,2-trifluoroethyl iodide would yield a trifluoroethoxy analog.

The reactivity and biological profile of these analogs are highly dependent on the nature of the fluoroalkoxy group. For instance, the trifluoroethoxy group is more lipophilic and electron-withdrawing than the difluoroethoxy group. Such differences can lead to altered pharmacokinetic properties and receptor interactions. Research on related classes of compounds, such as difluoromethoxy-substituted estratriene derivatives, has shown that the nature of the fluorinated group significantly impacts biological activity and metabolic stability. nih.gov

Table 2: Fluoroalkoxy Chain Analogs

Compound Name Structure Fluoroalkoxy Moiety Key Reactant for Synthesis
1-[4-(2-Fluoroethoxy)phenyl]methanamine 2-Fluoroethoxy 1-Bromo-2-fluoroethane
This compound 2,2-Difluoroethoxy 1-Bromo-2,2-difluoroethane
1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine 2,2,2-Trifluoroethoxy 2,2,2-Trifluoroethyl iodide

This table presents hypothetical examples to illustrate potential structural variations.

Alterations to the Amine Functionality

The amine group is a critical pharmacophore in many biologically active compounds. Modifying it from a primary to a secondary or tertiary amine can profoundly affect a molecule's basicity, polarity, and ability to form hydrogen bonds, thereby influencing its pharmacological activity. nih.gov

The synthesis of secondary and tertiary amine analogs of this compound can be achieved through several established methods starting from the primary amine.

Secondary Amines: These can be prepared via reductive amination of 4-(2,2-difluoroethoxy)benzaldehyde with a primary amine (e.g., methylamine (B109427) to yield the N-methyl analog). Alternatively, the primary amine, this compound, can be mono-alkylated using an alkyl halide. orgsyn.org Another approach involves forming a sulfonamide, which is then alkylated and subsequently deprotected. orgsyn.org

Tertiary Amines: Tertiary amines can be synthesized by the reductive amination of 4-(2,2-difluoroethoxy)benzaldehyde with a secondary amine (e.g., dimethylamine). They can also be prepared by the exhaustive alkylation of the primary amine with an excess of an alkyl halide, a process known as the Eschweiler-Clarke reaction for N-methylation. researchgate.netgoogle.com

The conversion of the primary amine to secondary or tertiary amines alters the compound's physicochemical properties. For instance, N-alkylation generally increases lipophilicity and may change the compound's selectivity for different receptor subtypes. The hydrogen-bonding capacity is also altered, as primary and secondary amines can act as hydrogen bond donors, while tertiary amines can only act as acceptors.

Table 3: Amine Functionality Analogs

Amine Type Compound Name Structure Potential Synthetic Method
Primary This compound Reductive amination of the corresponding aldehyde with ammonia
Secondary N-Methyl-1-[4-(2,2-difluoroethoxy)phenyl]methanamine Reductive amination with methylamine or mono-alkylation of the primary amine
Tertiary N,N-Dimethyl-1-[4-(2,2-difluoroethoxy)phenyl]methanamine Reductive amination with dimethylamine (B145610) or Eschweiler-Clarke reaction on the primary amine

This table presents hypothetical examples to illustrate potential structural variations.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine will likely focus on developing more efficient, sustainable, and economically viable methods. Current synthetic approaches often rely on traditional multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize green chemistry principles. researchgate.netresearchgate.net

Promising areas for development include:

Biocatalytic Approaches: The use of enzymes, such as transaminases or reductive aminases, could enable the asymmetric synthesis of chiral versions of this compound. nih.govmdpi.comresearchgate.netnih.gov Biocatalysis offers high enantioselectivity under mild reaction conditions, reducing the environmental impact. nih.govmdpi.com

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer improved safety, efficiency, and scalability. nih.govresearchgate.netacs.orgmdpi.comacs.org Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purity. nih.govacs.org

Catalytic Hydrogenation: Exploring novel heterogeneous catalysts for the reduction of the corresponding oxime or nitrile precursors could provide a more sustainable route to the amine. Research into non-precious metal catalysts would be particularly valuable.

Synthetic StrategyPotential AdvantagesKey Research Focus
BiocatalysisHigh enantioselectivity, mild conditions, reduced waste. nih.govmdpi.comDiscovery and engineering of suitable enzymes (e.g., transaminases). mdpi.comresearchgate.net
Continuous Flow SynthesisImproved safety, scalability, and process control. nih.govacs.orgReactor design and optimization of reaction parameters. researchgate.netmdpi.com
Catalytic HydrogenationAtom economy, potential for solvent-free conditions.Development of reusable and selective non-precious metal catalysts.

Exploration of Underutilized Reactivity Pathways

The unique electronic properties conferred by the difluoroethoxy group suggest that this compound could exhibit novel reactivity. Future research should aim to explore reaction pathways that have not been extensively studied for this specific compound.

Key areas for investigation include:

C-H Activation: The presence of the electron-withdrawing difluoroethoxy group can influence the reactivity of the aromatic C-H bonds. acs.orgresearchgate.net Transition-metal-catalyzed C-H functionalization could be employed to introduce new substituents onto the phenyl ring, providing access to a diverse range of derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for a variety of chemical transformations. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Investigating the participation of this compound in photoredox-mediated reactions, such as alkylations or arylations of the amine nitrogen, could lead to novel and efficient synthetic methods.

Electrophilic Fluorination: While the compound already contains fluorine, further selective fluorination could be explored. Modern electrophilic fluorinating agents could potentially be used to introduce additional fluorine atoms to the aromatic ring, further modifying the compound's properties. acs.org

Advanced Applications in Materials Science and Organic Synthesis

The unique combination of a benzylamine (B48309) moiety and a difluoroethoxy group makes this compound a promising building block for advanced materials and a versatile intermediate in organic synthesis. molecularcloud.orgsigmaaldrich.com

Future applications to be explored are:

Liquid Crystals: The polarity and potential for hydrogen bonding in this molecule could be exploited in the design of novel liquid crystalline materials. wikipedia.orgbeilstein-journals.orgnih.gov The difluoroethoxy group can influence the dielectric anisotropy, a key property for liquid crystal displays. beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): Fluorinated compounds are increasingly used in the development of materials for OLEDs to enhance their performance and stability. acs.orgacs.org This compound could serve as a precursor for hole-transporting or emissive materials.

Polymer Science: As a primary amine, it can be used as a monomer in the synthesis of polyamides, polyimides, or other polymers. mdpi.com The fluorine content could impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.

Application AreaPotential Role of this compoundDesired Properties
Liquid CrystalsComponent of liquid crystal mixtures. beilstein-journals.orgnih.govNegative dielectric anisotropy, thermal stability. beilstein-journals.org
OLEDsBuilding block for hole-transporting or emissive layers. acs.orgacs.orgHigh charge carrier mobility, thermal stability.
Polymer ScienceMonomer for high-performance polymers. mdpi.comEnhanced thermal and chemical resistance, low surface energy.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and structural properties of this compound is crucial for its rational application. Future research should leverage advanced analytical and computational tools.

Key areas for deeper investigation include:

Advanced NMR Spectroscopy: Due to the presence of fluorine, 19F NMR spectroscopy will be an invaluable tool for characterizing this compound and its derivatives. nih.govresearchgate.netinternational-pharma.comresearchgate.netbiophysics.org Advanced techniques, such as 2D NMR experiments involving fluorine, can provide detailed structural information and insights into intermolecular interactions. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, elucidate reaction mechanisms, and understand the electronic structure of the molecule. researchgate.netnih.govnih.gov Such studies can guide experimental work and accelerate the discovery of new reactions and applications.

In-situ Reaction Monitoring: Techniques like in-situ FTIR and Raman spectroscopy can be used to monitor reactions involving this compound in real-time. mt.comnih.gov This can provide valuable kinetic and mechanistic data, particularly for catalytic processes like C-H activation. mt.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated aryl precursor with 2,2-difluoroethanol, followed by reductive amination. For example, substituting 4-bromophenylmethanamine with 2,2-difluoroethyl tosylate in the presence of a base (e.g., K₂CO₃) at 80–100°C in DMF achieves the difluoroethoxy substitution. Reductive amination of the intermediate ketone with NaBH₃CN or catalytic hydrogenation ensures amine functionalization . Optimizing solvent polarity and temperature is critical, as fluorinated ethers are sensitive to hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Identify the difluoroethoxy group (δ ~4.6–4.8 ppm for -OCH₂CF₂H; ¹⁹F signals at δ -120 to -125 ppm for CF₂). The aromatic protons (δ ~6.8–7.3 ppm) and amine protons (δ ~1.5–2.5 ppm) are diagnostic .
  • IR Spectroscopy : Confirm N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ (expected m/z for C₉H₁₁F₂NO: 200.0854) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : The amine group is prone to oxidation; store under inert gas (N₂/Ar) at -20°C in amber vials. Stability studies using HPLC-UV (monitoring degradation products at 254 nm) show <5% decomposition over 6 months under these conditions. Avoid aqueous solutions (pH >8) to prevent hydrolysis of the difluoroethoxy group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorine count) impact the compound’s physicochemical properties and receptor binding?

  • Methodological Answer :

  • Lipophilicity (logP) : Fluorination reduces logP (measured via shake-flask method: logP = 1.8 vs. non-fluorinated analogs at 2.5), enhancing solubility but potentially reducing membrane permeability .
  • Receptor Affinity : Docking studies (AutoDock Vina) suggest the difluoroethoxy group engages in hydrophobic interactions with aryl hydrocarbon receptors (AhR), while the amine participates in hydrogen bonding. Compare with analogs lacking fluorine (e.g., methoxy derivatives) to validate SAR .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) in enzymatic assays (e.g., MAO-B inhibition) to normalize inter-lab variability.
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers. For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. 10 µM) .

Q. What strategies are effective for studying the compound’s metabolic pathways and toxicity in vitro?

  • Methodological Answer :

  • Hepatocyte Metabolism : Incubate with primary human hepatocytes (PHHs) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the benzene ring) and Phase II conjugates (glucuronides) are typical .
  • Cytotoxicity Screening : Use MTT assays on HepG2 cells, noting EC₅₀ values >100 µM indicate low acute toxicity. Compare with structural analogs to identify toxicophores .

Q. What computational approaches are best suited for predicting the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk (Probability >70%).
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding (>85% expected) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.